Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
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Overview
Description
Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a butoxy group, and a pyrrolidinylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of p-butoxybenzoic acid with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyrrolidinylmethyl group may enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can be compared to other similar compounds, such as:
Benzoic acid esters: These compounds share the benzoic acid moiety but differ in their ester groups, leading to variations in their chemical and biological properties.
Pyrrolidinylmethyl derivatives: Compounds with the pyrrolidinylmethyl group may have similar binding affinities and biological activities but differ in their overall structure and function.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
113649-44-8 |
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Molecular Formula |
C23H30ClNO3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-butoxybenzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-2-3-17-26-21-13-11-20(12-14-21)23(25)27-22(18-24-15-7-8-16-24)19-9-5-4-6-10-19;/h4-6,9-14,22H,2-3,7-8,15-18H2,1H3;1H |
InChI Key |
OCLBIWBZAPALEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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